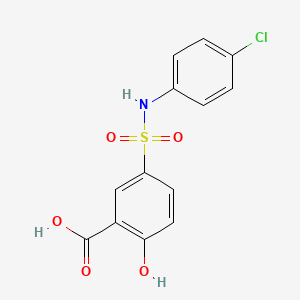

5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid is a chemical compound with the molecular formula C13H10ClNO5S . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid consists of a benzoic acid group, a sulfamoyl group attached to a chlorinated phenyl group, and a hydroxy group . The exact molecular weight is 326.996826 Da .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Biological Activity This compound has been explored for its utility in synthesizing a variety of chemical structures, demonstrating its versatility in organic chemistry. For example, it serves as a precursor in the synthesis of sulfamoyl benzoic acids and their derivatives. These derivatives have shown potential as uricosuric agents, which could be beneficial in the treatment of gout and gouty arthritis (P. Sarbanes, 2002). Furthermore, the compound has been involved in the preparation of heteroaryl sulfonamides, acting as EP1 receptor selective antagonists. This highlights its application in discovering new pharmaceuticals that target specific receptors for therapeutic purposes (A. Naganawa et al., 2006).

Chemical Transformations and Mechanistic Insights Research has also focused on understanding the chemical transformations involving this compound. Studies on the electrochemical cleavage of azo bonds in related benzoic acid derivatives have provided insights into the reaction mechanisms and kinetics. Such research is crucial for designing environmentally friendly chemical processes and for the development of new synthetic methodologies (Z. Mandić et al., 2004). Additionally, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers derived from similar compounds. These membranes offer improved water flux for the treatment of dye solutions, showcasing the application of this chemistry in environmental science and engineering (Yang Liu et al., 2012).

Environmental and Ecological Implications The compound's derivatives have been analyzed for their environmental behavior, particularly in the context of water treatment and pollution. For instance, transformation mechanisms of UV filters like benzophenone-4 in chlorination disinfection processes have been studied, revealing potential environmental impacts and degradation pathways. This research is critical for assessing the ecological risks associated with chemical pollutants and for improving water treatment technologies (Ming Xiao et al., 2013).

Eigenschaften

IUPAC Name |

5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO5S/c14-8-1-3-9(4-2-8)15-21(19,20)10-5-6-12(16)11(7-10)13(17)18/h1-7,15-16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSWUGKMGVSLDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2751636.png)

![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751640.png)

![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidin-4-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2751641.png)

![[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid](/img/structure/B2751646.png)

![2-[6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2751651.png)

![7-(3-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751652.png)

![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one](/img/structure/B2751654.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)